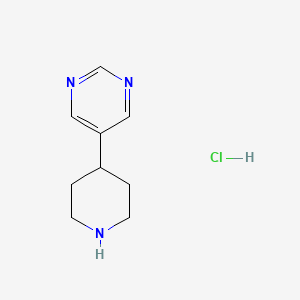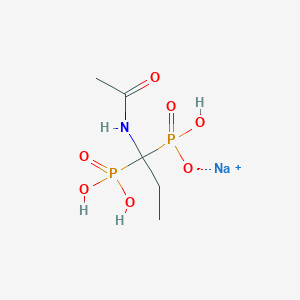
sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt of calcium-acetylpropylamine phosphonate, often referred to as S186. This compound is particularly noted for its role as a strontium-specific chelating agent, making it valuable in both scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate typically involves the reaction of acetamido and phosphonopropyl groups under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the correct formation of the compound. The reaction conditions, such as temperature and pH, are carefully monitored to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the precise addition of reagents and continuous monitoring of reaction parameters to ensure high purity and yield. The final product is then purified and tested for quality before being distributed for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could result in the formation of simpler phosphonates. Substitution reactions typically produce modified versions of the original compound with different functional groups .
Scientific Research Applications
Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent to bind specific metal ions.
Biology: The compound is utilized in studies involving metal ion interactions and as a tool for investigating biological processes.
Mechanism of Action
The mechanism by which sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate exerts its effects involves its ability to chelate specific metal ions, such as strontium. This chelation process involves the formation of stable complexes with the metal ions, effectively removing them from solution or preventing their interaction with other molecules. The molecular targets and pathways involved in this process are primarily related to the compound’s affinity for specific metal ions and its ability to form stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Calcium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate
- Magnesium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate
- Zinc (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate
Uniqueness
Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is unique due to its high specificity for strontium ions, which makes it particularly valuable in applications requiring selective chelation. Compared to similar compounds, it offers better stability and efficiency in forming complexes with strontium, making it a preferred choice in both research and industrial settings .
Properties
IUPAC Name |
sodium;(1-acetamido-1-phosphonopropyl)-hydroxyphosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO7P2.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXQTXGTNPPPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NNaO7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide](/img/structure/B8116998.png)
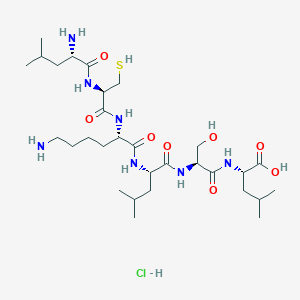
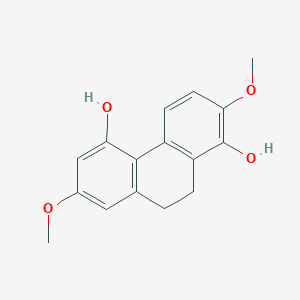
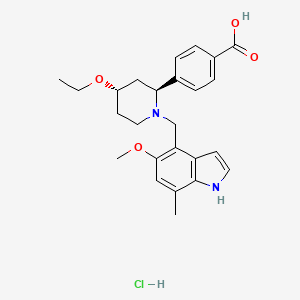
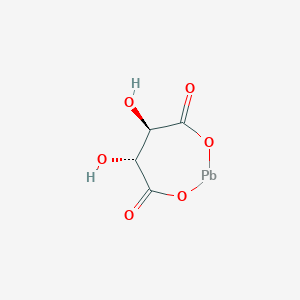
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B8117054.png)
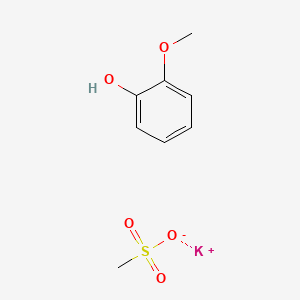
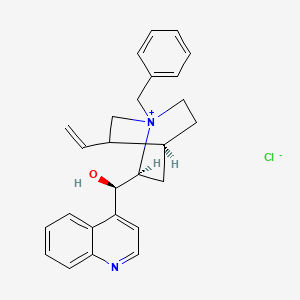
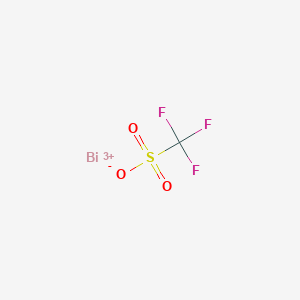

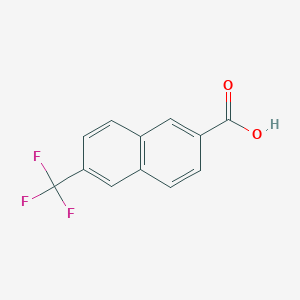
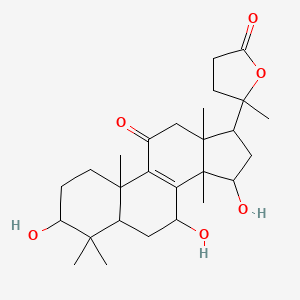
![6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8117108.png)
